molecular formula C9H7FO2 B3110577 (S)-5-fluoro-3-methylisobenzofuran-1(3H)-one CAS No. 1803573-19-4

(S)-5-fluoro-3-methylisobenzofuran-1(3H)-one

Cat. No. B3110577
CAS RN: 1803573-19-4
M. Wt: 166.15 g/mol
InChI Key: GZPUPDFZOLCBAD-YFKPBYRVSA-N
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Description

Synthesis Analysis

This involves a detailed study of the methods used to synthesize the compound. It includes the starting materials, the type of reactions involved, the conditions under which the reactions are carried out, and the yield of the product .


Molecular Structure Analysis

This involves the use of various spectroscopic techniques (like IR, NMR, Mass spectrometry) to determine the structure of the compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, the conditions under which the reaction occurs, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves studying the compound’s physical properties (like melting point, boiling point, solubility, etc.) and chemical properties (like acidity, basicity, reactivity, etc.) .

Scientific Research Applications

Asymmetric Transfer Hydrogenation Process

(S)-5-fluoro-3-methylisobenzofuran-1(3H)-one is a key intermediate in the synthesis of lorlatinib, an important pharmaceutical compound. Research by Duan et al. (2017) developed an asymmetric transfer hydrogenation process to synthesize this compound. This method has been successfully scaled up for manufacturing, proving its viability for large-scale production (Duan et al., 2017).

Antitumor Properties

A study by Hutchinson et al. (2001) explored the synthesis and biological properties of fluorinated benzothiazoles, including compounds related to (S)-5-fluoro-3-methylisobenzofuran-1(3H)-one. These compounds displayed potent cytotoxicity in various cancer cell lines, highlighting their potential as antitumor agents (Hutchinson et al., 2001).

Photochemical Applications

Plíštil et al. (2006) investigated the photochemistry of various compounds, including 3-methylisobenzofuran-1(3H)-one. Their research provides insights into the potential use of these compounds in synthetic organic chemistry, particularly in light-induced reactions (Plíštil et al., 2006).

Molecular Structure Analysis

Research by Yılmaz et al. (2020) on a novel phthalide derivative of isobenzofuran-1(3H)-one included comprehensive structure analysis using X-ray diffraction, IR spectroscopy, and quantum chemical computation. This study provides valuable information on the structural properties of these compounds, which is crucial for their application in various fields (Yılmaz et al., 2020).

Regioselectivity in Fluorination Studies

Zupan et al. (1996) conducted a study on the regioselectivity of fluorination in dibenzofuran, which is closely related to (S)-5-fluoro-3-methylisobenzofuran-1(3H)-one. Understanding the fluorination patterns of these compounds is important for their functionalization and application in organic synthesis (Zupan et al., 1996).

Mechanism of Action

If the compound is a drug, this would involve how the compound interacts with the body to produce its effects .

Safety and Hazards

This involves studying the toxicity of the compound, its handling and storage procedures, and the precautions to be taken while working with it .

Future Directions

This involves predicting or discussing the future applications or studies that can be done based on the current knowledge of the compound .

properties

IUPAC Name

(3S)-5-fluoro-3-methyl-3H-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO2/c1-5-8-4-6(10)2-3-7(8)9(11)12-5/h2-5H,1H3/t5-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZPUPDFZOLCBAD-YFKPBYRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(C=CC(=C2)F)C(=O)O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C2=C(C=CC(=C2)F)C(=O)O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601021067
Record name 1(3H)​-​Isobenzofuranone, 5-​fluoro-​3-​methyl-​, (3S)​-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601021067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-5-fluoro-3-methylisobenzofuran-1(3H)-one

CAS RN

1803573-19-4
Record name 1(3H)​-​Isobenzofuranone, 5-​fluoro-​3-​methyl-​, (3S)​-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601021067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-5-fluoro-3-methylisobenzofuran-1(3H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.242.719
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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